Fasudil

概述

描述

法舒地尔是一种有效的Rho激酶抑制剂和血管扩张剂。 它已被用于治疗脑血管痉挛,脑血管痉挛通常是由于蛛网膜下腔出血引起的,以及改善中风患者的认知下降 . 法舒地尔也被发现对治疗肺动脉高压有效 . 自1995年以来,它已在日本和中国获批使用 .

准备方法

法舒地尔盐酸盐的合成涉及多个步骤。一种方法以5-异喹啉磺酸为原料,在亚硫酰氯中回流,得到5-异喹啉磺酰氯盐酸盐。然后将其溶解在二氯甲烷中并中和。有机相被洗涤、干燥和过滤以获得5-异喹啉磺酰氯的二氯甲烷溶液。该溶液在其他碱性试剂的存在下与高纯度哌嗪反应。反应溶液用盐酸水溶液和氢氧化钠水溶液洗涤,洗涤液用二氯甲烷萃取。将有机相合并,洗涤、干燥和过滤,然后逐滴加入饱和盐酸乙醇溶液,析出法舒地尔盐酸盐的粗品。 用乙醇水溶液重结晶粗品得到法舒地尔盐酸盐 .

化学反应分析

法舒地尔会发生各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂和条件包括用于形成磺酰氯的亚硫酰氯,以及用于形成最终产物的哌嗪。 从这些反应中形成的主要产物包括法舒地尔盐酸盐及其杂质 .

科学研究应用

Neurological Disorders

Fasudil has shown promise in treating several neurological conditions:

- Cerebral Vasospasm : this compound is clinically used to prevent vasospasm following subarachnoid hemorrhage, significantly improving patient outcomes .

- Neurodegenerative Diseases : Studies indicate that this compound can improve cognitive function in models of Alzheimer's disease by reducing amyloid-beta and tau pathology. In APP/PS1 mice, this compound treatment led to improved spatial memory and cognitive function .

- Amyotrophic Lateral Sclerosis (ALS) : A Phase 2a trial (ROCK-ALS) demonstrated that this compound preserved motor neurons in early-stage ALS patients, suggesting its potential as a neuroprotective agent .

Cardiovascular Applications

This compound's cardioprotective properties have been extensively studied:

- Myocardial Ischemia/Reperfusion Injury : Preclinical studies have shown that this compound reduces myocardial infarct size and improves cardiac function in animal models. Mechanisms include enhanced coronary vasodilation and reduced oxidative stress .

Cancer Research

This compound's effects on cancer cell proliferation and migration have been explored:

- Bladder Cancer : In vitro studies indicate that this compound inhibits the proliferation and migration of transitional cell carcinoma cells (T24 cell line), suggesting its potential as an adjunct therapy in bladder cancer treatment .

Data Summary

The following table summarizes key findings from various studies on the applications of this compound:

Case Study 1: this compound in Alzheimer's Disease

A study involving APP/PS1 transgenic mice treated with this compound showed significant improvements in cognitive performance compared to control groups. The results indicated a reversal of learning deficits associated with Alzheimer's pathology, highlighting this compound's potential as a therapeutic agent in neurodegenerative diseases .

Case Study 2: ROCK-ALS Trial

In the ROCK-ALS trial, 120 patients with early-stage ALS received intravenous this compound. The results indicated a statistically significant preservation of motor neuron function compared to placebo, suggesting that this compound may slow disease progression in ALS patients .

作用机制

相似化合物的比较

法舒地尔与其他Rho激酶抑制剂(如Y-27632和H-1152)类似。 法舒地尔在改善神经退行性疾病动物模型的认知功能方面是独一无二的 . 其他类似化合物包括羟基法舒地尔,它是法舒地尔的代谢产物,具有类似的Rho激酶抑制活性 . 法舒地尔也被证明具有抗炎和抗氧化作用,而其他Rho激酶抑制剂则没有这些作用 .

生物活性

Fasudil, a selective Rho-kinase (ROCK) inhibitor, has garnered attention for its diverse biological activities, particularly in the cardiovascular and neurological domains. This article provides a comprehensive review of the biological effects of this compound, supported by data tables, case studies, and detailed research findings.

This compound primarily inhibits Rho-kinase, which plays a crucial role in various cellular functions including smooth muscle contraction, cell migration, and apoptosis. By inhibiting ROCK, this compound modulates several signaling pathways that contribute to its therapeutic effects.

Cardiovascular Effects

1. Myocardial Ischemia/Reperfusion Injury

This compound has demonstrated significant cardioprotective effects in animal models of myocardial ischemia/reperfusion (I/R) injury. A systematic review identified 19 studies involving 400 animals, revealing that this compound treatment resulted in:

- Reduced myocardial infarct size : Significant reductions were observed compared to control groups (P < 0.05).

- Lower levels of cardiac enzymes : Cardiac troponin T levels were notably decreased (P < 0.05).

- Improved cardiac function : Enhanced systolic and diastolic functions were reported (P < 0.05).

The mechanisms underlying these effects include improved coronary vasodilation, inhibition of apoptosis and oxidative stress, and reduction of inflammation and endoplasmic reticulum stress .

Table 1: Summary of Cardioprotective Effects of this compound

| Outcome | Control Group | This compound Group | Statistical Significance |

|---|---|---|---|

| Myocardial Infarct Size | High | Low | P < 0.05 |

| Cardiac Troponin T Levels | High | Low | P < 0.05 |

| Systolic Function Improvement | Low | High | P < 0.05 |

| Diastolic Function Improvement | Low | High | P < 0.05 |

Neurological Effects

2. Amyotrophic Lateral Sclerosis (ALS)

This compound has been used compassionately in ALS patients, showing promising results in improving motor function and prolonging survival. In a study involving three patients treated with intravenous this compound, one patient exhibited a significant increase in slow vital capacity without any major side effects .

3. Parkinson's Disease

In models of Parkinson's disease, this compound has demonstrated neuroprotective effects by protecting dopaminergic neurons from degeneration and enhancing regeneration. It was shown to increase striatal dopamine levels and improve behavioral outcomes in rodent models .

Anti-inflammatory Properties

This compound's anti-inflammatory effects have been explored in various contexts:

- In pulmonary microvascular endothelial cells (PMVECs), this compound reduced the expression of pro-inflammatory cytokines such as IL-6 and MCP-1 induced by lipopolysaccharide (LPS), indicating its potential for treating pulmonary artery hypertension (PAH) and acute lung injury (ALI) .

Table 2: Anti-inflammatory Effects of this compound

| Inflammatory Marker | Control Group Levels | This compound Treatment Levels | Statistical Significance |

|---|---|---|---|

| IL-6 | High | Low | P < 0.05 |

| MCP-1 | High | Low | P < 0.05 |

| Reactive Oxygen Species (ROS) | High | Reduced | P < 0.05 |

Cancer Research

This compound has also been investigated for its potential anti-cancer properties:

- In various cancer models, including breast and prostate cancer, this compound treatment led to reduced tumor progression and metastasis. For instance, in an orthotopic breast cancer model, there were three times more tumor-free mice in the this compound-treated group compared to controls (P < 0.01) .

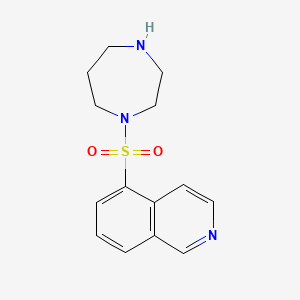

属性

IUPAC Name |

5-(1,4-diazepan-1-ylsulfonyl)isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-11-16-7-5-13(12)14/h1,3-5,7,11,15H,2,6,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGOGFTYYXHNFQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048569 | |

| Record name | Fasudil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103745-39-7 | |

| Record name | Fasudil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103745-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fasudil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103745397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fasudil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08162 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fasudil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759827 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fasudil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1,4-diazepane-1-sulfonyl)isoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FASUDIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0CH43PGXS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Fasudil primarily targets Rho-associated protein kinase (ROCK), specifically inhibiting both ROCK1 and ROCK2 isoforms. [, , , , , ]

A: this compound acts as a competitive inhibitor of ROCK, blocking the ATP binding site of the kinase domain, thus preventing the phosphorylation of downstream substrates. [, ]

ANone: ROCK inhibition by this compound leads to a variety of downstream effects including:

- Vasodilation: this compound promotes vasodilation by inhibiting ROCK-mediated phosphorylation of myosin light chain phosphatase (MLCP). This leads to increased MLCP activity, dephosphorylation of myosin light chain (MLC), and ultimately, smooth muscle relaxation. [, , , ]

- Anti-apoptotic Effects: this compound has been shown to exert anti-apoptotic effects by modulating the Bax/Bcl-2 ratio and reducing the expression of caspase-3. [, , ]

- Anti-inflammatory Effects: Studies indicate that this compound can decrease the production of inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. [, ]

- Neuroprotective Effects: this compound exhibits neuroprotective properties by inhibiting neuronal apoptosis, reducing glial scar formation, and potentially enhancing axonal regeneration. [, , , ]

A: this compound has a molecular formula of C14H17N3O2S·HCl and a molecular weight of 331.84 g/mol. []

A: While specific spectroscopic data is not provided in these papers, this compound's structure has been confirmed using various analytical techniques. [, ]

ANone: this compound has been investigated in various disease models and therapeutic contexts, including:

- Cerebral Vasospasm: Studies have demonstrated the effectiveness of this compound in reducing cerebral vasospasm after subarachnoid hemorrhage. [, , ]

- Pulmonary Arterial Hypertension: this compound has shown potential in preclinical models for treating pulmonary arterial hypertension by relaxing pulmonary artery smooth muscle cells. [, ]

- Acute Kidney Injury: Research suggests that this compound can protect against acute kidney injury induced by ischemia/reperfusion or rhabdomyolysis. [, ]

- Cancer: this compound has demonstrated anti-tumor effects in various cancer models, including ovarian cancer, head and neck squamous cell carcinoma, and oesophageal squamous cell carcinoma. [, , ]

A: this compound is not known to possess catalytic properties. Its primary mechanism of action is through competitive inhibition of the ROCK enzyme. []

ANone: While not explicitly detailed in these papers, computational methods like molecular docking and QSAR could be valuable for studying this compound's interaction with ROCK and exploring structural modifications for enhanced potency and selectivity.

A: One study explored the use of peptide-conjugated liposomes for targeted and localized delivery of this compound to the lungs for the treatment of pulmonary arterial hypertension. [] Further research is needed to develop optimal formulations that improve this compound's pharmacokinetic properties and enhance its therapeutic potential.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。